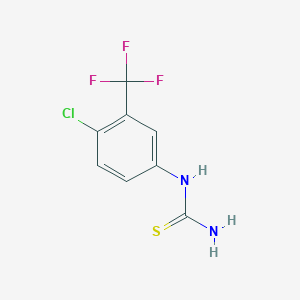

1-(4-Chloro-3-(trifluoromethyl)phenyl)thiourea

説明

Crystal System and Unit Cell Parameters

Single-crystal X-ray diffraction studies of structurally related thiourea derivatives containing trifluoromethyl and chloro substituents have provided valuable insights into the crystallographic behavior of these compounds. The triclinic crystal system with space group P1̅ has been observed for similar compounds, with characteristic unit cell dimensions reflecting the molecular packing arrangements. The crystal structure analysis reveals specific geometric parameters that define the three-dimensional arrangement of atoms within the crystalline lattice.

Detailed crystallographic data for related trifluoromethyl-substituted thiourea compounds demonstrate systematic variations in unit cell parameters based on substituent positioning. The presence of the trifluoromethyl group significantly influences the crystal packing through both steric effects and electronic contributions to intermolecular interactions.

Molecular Packing and Intermolecular Interactions

The crystal structure exhibits characteristic hydrogen bonding patterns that stabilize the three-dimensional arrangement. Thiourea derivatives characteristically form N-H···S hydrogen bonds between adjacent molecules, creating dimeric structures with R₂²(8) ring motifs. Additionally, weak C-H···Cl, C-H···F, and C-H···S interactions contribute to the overall crystal stability.

The dihedral angle between the benzene ring and the thiourea fragment has been determined to be approximately 69.41(5)° in related compounds, indicating significant deviation from planarity. This structural feature influences both the crystal packing efficiency and the electronic properties of the molecule.

Thermal Parameters and Displacement Analysis

Temperature-dependent structural studies conducted at 100 K have revealed refined displacement parameters that provide information about atomic motion within the crystal lattice. The analysis of thermal displacement ellipsoids indicates anisotropic motion patterns, particularly for the trifluoromethyl carbon atoms, which exhibit increased thermal motion due to rotational freedom.

| Crystallographic Parameter | Value | Reference |

|---|---|---|

| Crystal System | Triclinic | |

| Space Group | P1̅ | |

| Temperature | 100 K | |

| Radiation Type | Mo Kα | |

| Refinement R-factor | 0.030 |

特性

IUPAC Name |

[4-chloro-3-(trifluoromethyl)phenyl]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3N2S/c9-6-2-1-4(14-7(13)15)3-5(6)8(10,11)12/h1-3H,(H3,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVOYDWBFLHIQSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=S)N)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380862 | |

| Record name | N-[4-Chloro-3-(trifluoromethyl)phenyl]thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207919-03-7 | |

| Record name | N-[4-Chloro-3-(trifluoromethyl)phenyl]thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Scheme

- Starting materials: 4-chloro-3-(trifluoromethyl)phenyl isocyanate and thiourea.

- Reaction conditions: Typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran.

- Temperature: Controlled, often at room temperature or slightly elevated temperatures to optimize yield.

- Reaction time: Varies from a few hours up to overnight depending on scale and solvent.

The reaction proceeds via nucleophilic attack of the thiourea on the isocyanate group, forming the thiourea linkage with the substituted phenyl ring.

Preparation of the Key Intermediate: 4-Chloro-3-(trifluoromethyl)phenyl Isocyanate

The synthesis of the isocyanate intermediate is critical and involves several steps:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Nitration of ortho-chlorotrifluoromethane using concentrated nitric acid and acetic anhydride | 10-15 °C, 3-4 hours stirring | Controlled addition to minimize isomer impurities |

| 2 | Reduction of nitro compound to amide using ferric chloride/hydrazine hydrate system in ethanol | Reflux conditions, dropwise hydrazine addition over 3 hours | Environmentally safer alternative to traditional iron powder reduction |

| 3 | Reaction of amide with triphosgene and catalyst (e.g., pyridine or DMAP) in organic solvent | Dropwise addition at -5 to 5 °C, then reflux for 3-5 hours | Produces crude isocyanate |

| 4 | Purification by vacuum distillation | 95-100 °C under vacuum ≤ -0.096 MPa | Yields high purity isocyanate (≥99%) |

This optimized method improves safety, reduces waste, and enhances industrial scalability compared to traditional methods that use harsher nitration and reduction conditions.

Detailed Reaction Conditions for Thiourea Formation

| Parameter | Details |

|---|---|

| Solvent | Dichloromethane (DCM) or tetrahydrofuran (THF) |

| Temperature | Ambient to 40 °C |

| Molar ratio | 1:1 to 1:1.2 (isocyanate:thiourea) |

| Reaction time | 2-6 hours |

| Work-up | Filtration, solvent removal, recrystallization or chromatography for purification |

The reaction is generally straightforward, with the thiourea derivative precipitating or being isolated by solvent evaporation and purification steps.

Industrial Production Considerations

- Scale-up: The reaction is amenable to large-scale production with optimization of solvent volumes and temperature control.

- Purification: Recrystallization and chromatographic techniques are employed to achieve high purity suitable for pharmaceutical or agrochemical applications.

- Yield: Typically high, often above 80% molar yield for the isocyanate intermediate and subsequent thiourea formation.

Chemical Reaction Analysis

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Thiourea formation | 4-chloro-3-(trifluoromethyl)phenyl isocyanate + thiourea | Organic solvent, room temp | This compound |

| Oxidation | H2O2, m-CPBA | Mild heating | Sulfoxides, sulfones |

| Reduction | LiAlH4, NaBH4 | Anhydrous conditions | Corresponding amines |

| Substitution | Amines, thiols | Appropriate nucleophilic substitution conditions | Substituted derivatives |

These transformations demonstrate the compound’s versatility for further derivatization.

Summary Table of Preparation Steps

| Step | Reactants | Conditions | Outcome | Yield/Purity |

|---|---|---|---|---|

| Nitration | o-chlorotrifluoromethane + HNO3/Ac2O | 10-15 °C, 3-4 h | Nitro derivative | High, with risk of isomers |

| Reduction | Nitro derivative + FeCl3/hydrazine hydrate | Reflux, 3 h | Amide intermediate | Environmentally improved method |

| Isocyanate formation | Amide + triphosgene + catalyst | -5 to 5 °C dropwise, reflux 3-5 h | 4-chloro-3-(trifluoromethyl)phenyl isocyanate | 76-81% yield, >99% purity |

| Thiourea synthesis | Isocyanate + thiourea | DCM or THF, RT, 2-6 h | Target thiourea compound | High yield, pure |

Research Findings and Notes

- The use of ferric chloride/hydrazine hydrate in the reduction step reduces hazardous waste compared to traditional iron powder methods.

- Triphosgene is preferred over phosgene for safety and handling reasons in isocyanate synthesis.

- Reaction monitoring via chromatographic methods ensures minimal residual starting materials.

- The thiourea compound exhibits stability under standard lab conditions but may degrade over extended periods, necessitating proper storage.

- The presence of trifluoromethyl and chloro substituents influences reactivity and biological activity, making this synthetic route valuable for producing bioactive compounds.

化学反応の分析

Types of Reactions: 1-(4-Chloro-3-(trifluoromethyl)phenyl)thiourea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiourea group to corresponding amines.

Substitution: The chloro group can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

1-(4-Chloro-3-(trifluoromethyl)phenyl)thiourea has been investigated for its biological properties, which include:

- Enzyme Inhibition : The compound has been shown to inhibit type 2 deiodinase (D2), an enzyme critical for thyroid hormone activation. This inhibition can affect thyroid hormone regulation, indicating potential implications in endocrine disorders.

- Antimicrobial Properties : Research indicates that this thiourea derivative exhibits antibacterial and antifungal activities. It has demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and mycobacteria, with minimum inhibitory concentrations (MIC) as low as 2 µg/mL for certain strains .

- Cytotoxicity Against Cancer Cells : Studies have revealed that thiourea derivatives can possess cytotoxic effects against various cancer cell lines. The compound has shown promise in inhibiting the growth of colon cancer and prostate cancer cells while exhibiting lower toxicity towards normal cells .

Antimicrobial Activity

A study published in MDPI highlighted the antimicrobial efficacy of copper complexes derived from thiourea derivatives, including this compound. These complexes exhibited significantly higher antimicrobial activity compared to their alkylphenylthiourea counterparts, particularly against resistant strains of bacteria .

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| This compound | 2 | MRSA |

| Cu(II) Complex | 4 | Mycobacterium tuberculosis |

Cytotoxicity Studies

In vitro assays have assessed the cytotoxic effects of this compound on human carcinoma cell lines. The results indicated that while it effectively inhibited cancer cell proliferation, it showed minimal toxicity towards normal keratinocyte cells (HaCaT), suggesting a favorable therapeutic index .

Potential Applications

Given its biological activity, this compound holds potential applications in several areas:

- Pharmaceutical Development : As a lead compound for developing new antimicrobial agents or anticancer therapies.

- Material Science : Its unique chemical properties may allow for applications in developing advanced materials with specific functionalities.

作用機序

The mechanism of action of 1-(4-Chloro-3-(trifluoromethyl)phenyl)thiourea involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This interaction often involves hydrogen bonding and hydrophobic interactions with the enzyme’s active site residues .

類似化合物との比較

1-(4-(Trifluoromethylthio)phenyl)-3-(5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonyl)thiourea (Compound 6k)

- Molecular Formula : C₁₄H₁₂ClF₃N₄OS₂

- Substituents : A pyrazole ring with a carbonyl group and a trifluoromethylthio (-SCF₃) substituent on the phenyl ring.

- Key Data :

- However, the trifluoromethylthio group may reduce metabolic stability compared to the trifluoromethyl group in the target compound .

1-(3-Cyano-thiophen-2-yl)-3-(4-(trifluoromethyl)phenyl)thiourea (Compound 6a)

- Molecular Formula : C₁₃H₇F₃N₄S₂

- Substituents: A cyano (-CN) group on a thiophene ring and a trifluoromethylphenyl group.

- Key Data :

- Comparison: The thiophene-cyano substituent enhances π-π stacking interactions, improving binding to bacterial targets. The absence of chlorine in this compound may reduce halogen bonding compared to the target compound .

Urea vs. Thiourea Derivatives

1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-oxo-2-phenylquinazolin-3(4H)-yl)urea (SS-02)

- Molecular Formula : C₂₂H₁₅ClF₃N₄O₂

- Substituents: A quinazolinone ring replaces the thiourea sulfur with an oxygen atom.

- Comparison: The quinazolinone moiety introduces rigidity, which may limit conformational flexibility compared to the target compound .

Substituent Effects on Bioactivity

1-(4-Chloro-3-nitrophenyl)-3-(3,4-dichlorophenyl)thiourea

1-(2-Chlorobenzoyl)-3-(2-trifluoromethylphenyl)thiourea

生物活性

1-(4-Chloro-3-(trifluoromethyl)phenyl)thiourea is an organic compound that has garnered attention for its diverse biological activities, particularly in the fields of cancer research and antimicrobial studies. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a thiourea functional group along with chloro and trifluoromethyl substituents, which enhance its chemical stability and biological efficacy. The molecular formula is C10H7ClF3N2S, with a molecular weight of 254.66 Da. Its unique structure allows it to interact with various biological targets, particularly enzymes involved in inflammatory processes and cancer cell proliferation.

The primary mechanism of action for this compound involves its interaction with prostaglandin E synthase , leading to a decrease in prostaglandin levels. This reduction has implications for anti-inflammatory and analgesic effects, as prostaglandins are known mediators of inflammation and pain . Furthermore, the compound exhibits cytotoxic properties against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Cytotoxic Activity

Recent studies have demonstrated significant cytotoxic effects of this compound against several cancer cell lines:

- Cell Lines Tested : SW480 (colon cancer), SW620 (metastatic colon cancer), PC3 (prostate cancer), and K-562 (leukemia).

- IC50 Values : The compound exhibited IC50 values ranging from 1.5 µM to 10 µM across different cell lines, indicating potent cytotoxicity .

Comparative Cytotoxicity Data

| Cell Line | IC50 (µM) | Effectiveness Compared to Cisplatin |

|---|---|---|

| SW480 | 1.5 | Higher |

| SW620 | 5.8 | Higher |

| PC3 | 6.0 | Comparable |

| K-562 | 7.6 | Comparable |

The most notable reduction in cell viability was observed in the SW480 and SW620 cell lines, where the compound reduced live cell counts by up to 93% compared to controls .

Apoptotic Activity

Flow cytometry analyses have shown that treatment with this compound induces late apoptosis in cancer cells:

- SW480 Cells : Up to 95% late apoptosis was recorded.

- SW620 Cells : Similar results were observed with about 97% undergoing late apoptosis after treatment .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated significant antimicrobial activity:

- Targets : It has been effective against various strains of methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) as low as 2 µg/mL.

- Mechanism : The compound acts as a dual inhibitor of DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication .

Antimicrobial Efficacy Data

| Microbial Strain | MIC (µg/mL) |

|---|---|

| MRSA | 2 |

| Staphylococcus epidermidis | 4 |

| Mycobacterium tuberculosis | Varies |

Q & A

Q. What are the established synthetic routes for 1-(4-Chloro-3-(trifluoromethyl)phenyl)thiourea, and how can reaction conditions be optimized?

A common method involves reacting phenyl carbamates with aminophenol derivatives in the presence of a base catalyst. For example, 4-chloro-3-(trifluoromethyl)phenyl carbamate can react with thioamide precursors in acetonitrile using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst at 65°C . Optimization parameters include:

- Solvent choice : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic substitution.

- Catalyst loading : DABCO (0.2 mmol per 1.2 mmol substrate) improves reaction efficiency.

- Temperature : Reflux conditions (~65°C) balance reaction rate and byproduct suppression.

Alternative routes may use thiophosgene or isothiocyanate intermediates, with purification via recrystallization in hexane .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this thiourea derivative?

Key methods include:

- X-ray crystallography : Resolves bond lengths (e.g., C=S at ~1.68 Å) and dihedral angles between aromatic rings .

- FT-IR spectroscopy : Identifies thiourea-specific stretches (N–H: 3200–3400 cm⁻¹; C=S: 1250–1350 cm⁻¹) .

- NMR : H and C NMR confirm substituent positions (e.g., trifluoromethyl F signals at ~-60 ppm) .

- DFT calculations : Validate experimental data by simulating vibrational spectra and electron density maps .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties and reactivity of this compound?

DFT studies (e.g., B3LYP/6-311++G(d,p)) provide insights into:

- Frontier molecular orbitals (FMOs) : HOMO-LUMO gaps (~4.5 eV) predict charge transfer and chemical stability .

- MESP maps : Highlight electrophilic regions (e.g., sulfur and chlorine atoms) for nucleophilic attack .

- Thermochemical properties : Atomization energies and proton affinities computed with hybrid functionals (e.g., Becke’s exact exchange) achieve <3 kcal/mol error vs. experimental data .

Q. What computational strategies predict the binding affinity of this thiourea with biological targets?

- Molecular docking (AutoDock Vina) : Generates binding poses using Lamarckian genetic algorithms and a scoring function combining Gaussian steric and electrostatic terms. Multithreading accelerates grid map calculations .

- Noncovalent interaction (NCI) analysis : Electron density derivatives (e.g., reduced density gradient) visualize hydrogen bonds and van der Waals interactions at ligand-receptor interfaces .

- MD simulations : AMBER or GROMACS assess binding stability (RMSD <2 Å over 100 ns trajectories) .

Q. How can researchers resolve contradictions between experimental and computational data on stability or reactivity?

- Validation via hybrid methods : Combine experimental FT-IR/Raman with DFT-simulated spectra to identify discrepancies in vibrational modes .

- Sensitivity analysis : Vary DFT functionals (e.g., B3LYP vs. M06-2X) to test robustness of thermochemical predictions .

- Crystallographic refinement : Compare X-ray-derived torsional angles with DFT-optimized geometries to detect steric strain .

Q. What design principles enhance the biological activity of thiourea derivatives?

- Substituent effects : Electron-withdrawing groups (e.g., –CF₃, –Cl) increase electrophilicity, improving enzyme inhibition (e.g., antibacterial activity in quinazolinone-thiourea analogs) .

- Steric optimization : Bulky aryl groups (e.g., 3,5-bis(trifluoromethyl)phenyl) reduce off-target interactions .

- Solubility modulation : Hydrophilic substituents (e.g., –OH) improve pharmacokinetics without compromising binding .

Q. How do noncovalent interactions influence the solid-state packing of this compound?

NCI plots reveal:

- Hydrogen bonds : N–H···S and N–H···Cl interactions stabilize crystal lattices .

- π-π stacking : Aromatic ring distances (~3.5 Å) contribute to thermal stability .

- Halogen bonding : C–Cl···S interactions (3.3 Å) further enhance packing efficiency .

Q. Tables of Key Data

| Property | Experimental Value | DFT-Computed Value | Reference |

|---|---|---|---|

| C=S Bond Length (Å) | 1.68 | 1.71 | |

| HOMO-LUMO Gap (eV) | - | 4.5 | |

| N–H Stretch (cm⁻¹) | 3325 | 3300–3350 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。